![molecular formula C16H20N2O4S B7535478 7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7535478.png)
7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide
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Overview
Description
7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, MP-10, and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MP-10 is not fully understood, but it is believed to act on the brain's reward system. MP-10 has been shown to increase the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This effect is thought to contribute to the anxiolytic and anti-addictive properties of MP-10.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. In animal studies, MP-10 has been shown to decrease anxiety-like behavior and reduce the reinforcing effects of drugs of abuse. Additionally, MP-10 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of MP-10 for lab experiments is its high potency and selectivity. MP-10 has been shown to have a high affinity for its target receptors, making it a useful tool for studying the brain's reward system. However, one limitation of MP-10 is its potential for abuse. Due to its anxiolytic and anti-addictive properties, MP-10 may be attractive to individuals seeking to self-medicate or abuse drugs.
Future Directions
There are several potential future directions for research on MP-10. One area of interest is the development of new drugs based on the structure of MP-10. Researchers may also investigate the potential use of MP-10 as a treatment for other medical conditions, such as post-traumatic stress disorder (PTSD) and chronic pain. Additionally, future research may focus on the long-term effects of MP-10 on the brain and behavior.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 7-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-methylsulfonylpiperidin-3-yl) amine to yield MP-10.
Scientific Research Applications
MP-10 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MP-10 has been shown to have anxiolytic and anti-addictive properties. In pharmacology, MP-10 has been studied for its potential use as a therapeutic agent for various medical conditions, including depression and anxiety disorders. In medicinal chemistry, MP-10 has been studied for its potential use as a lead compound for the development of new drugs.
properties
IUPAC Name |
7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-5-3-6-12-9-14(22-15(11)12)16(19)17-13-7-4-8-18(10-13)23(2,20)21/h3,5-6,9,13H,4,7-8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKVOASZILJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)NC3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide |
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